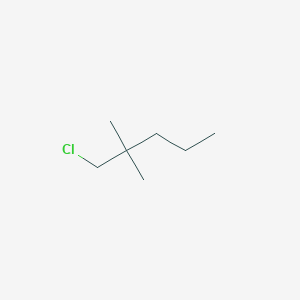
1-Chloro-2,2-dimethylpentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-2,2-dimethylpentane is an organic compound with the molecular formula C7H15Cl. It is a chlorinated hydrocarbon, specifically a chloroalkane, characterized by a chlorine atom attached to a carbon chain with two methyl groups at the second carbon position. This compound is of interest due to its unique structural properties and reactivity, making it useful in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: 1-Chloro-2,2-dimethylpentane can be synthesized through several methods. One common approach involves the chlorination of 2,2-dimethylpentane using chlorine gas in the presence of ultraviolet light or a radical initiator. The reaction typically proceeds via a free radical mechanism, where the chlorine radicals substitute hydrogen atoms on the carbon chain.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure efficient mixing and heat management. The chlorination process is carefully controlled to maximize yield and minimize by-products. The reaction conditions, such as temperature, pressure, and chlorine concentration, are optimized to achieve high purity and efficiency.
化学反応の分析
Types of Reactions: 1-Chloro-2,2-dimethylpentane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions (SN1 and SN2 mechanisms), where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines.
Elimination Reactions: Under basic conditions, it can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide can lead to the formation of 2,2-dimethylpent-1-ene.
Oxidation and Reduction: While less common, it can be oxidized to form corresponding alcohols or reduced to hydrocarbons under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium hydroxide, or sodium alkoxides in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Elimination: Strong bases such as potassium tert-butoxide or sodium hydride in solvents like dimethyl sulfoxide or tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile.
Elimination: Formation of alkenes such as 2,2-dimethylpent-1-ene.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydrocarbons.
科学的研究の応用
1-Chloro-2,2-dimethylpentane has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in organic synthesis. Its reactivity makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine: While not directly used as a drug, its derivatives or related compounds may be explored for biological activity or as building blocks in pharmaceutical research.
Industry: It is used in the production of specialty chemicals, agrochemicals, and as a solvent or reagent in various industrial processes.
作用機序
The mechanism by which 1-chloro-2,2-dimethylpentane exerts its effects depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the release of a chloride ion. The molecular targets and pathways involved are primarily determined by the nature of the nucleophile or base and the reaction conditions.
類似化合物との比較
1-Chloro-2,2-dimethylpropane: Another chloroalkane with a similar structure but a shorter carbon chain.
2-Chloro-2,3-dimethylpentane: A structural isomer with the chlorine atom and methyl groups in different positions.
2-Chloro-2,4-dimethylpentane: Another isomer with different substitution patterns.
Comparison: 1-Chloro-2,2-dimethylpentane is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different reactivity in substitution and elimination reactions due to steric and electronic effects. Its unique structure makes it a valuable compound for studying the influence of molecular structure on chemical reactivity.
特性
分子式 |
C7H15Cl |
|---|---|
分子量 |
134.65 g/mol |
IUPAC名 |
1-chloro-2,2-dimethylpentane |
InChI |
InChI=1S/C7H15Cl/c1-4-5-7(2,3)6-8/h4-6H2,1-3H3 |
InChIキー |
WLQHUPKANMBKDQ-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)(C)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


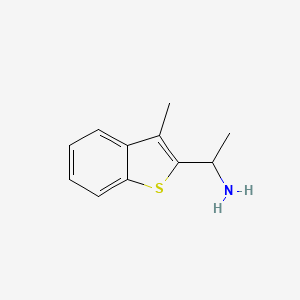

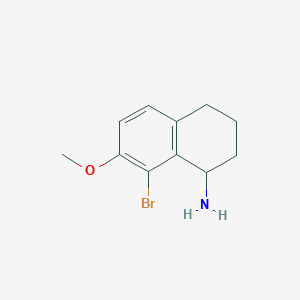

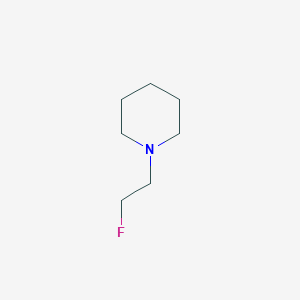
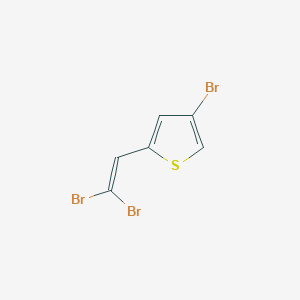
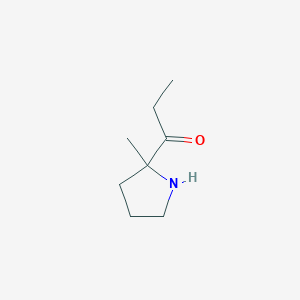
methyl}phenol](/img/structure/B13172831.png)
![5-[2-(Hydroxymethyl)-1,3-thiazol-4-yl]furan-3-carboxylic acid](/img/structure/B13172838.png)
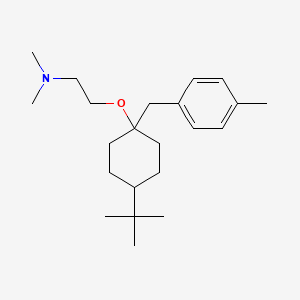
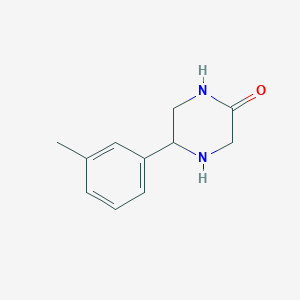
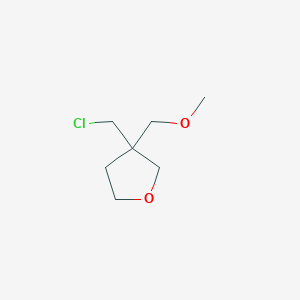
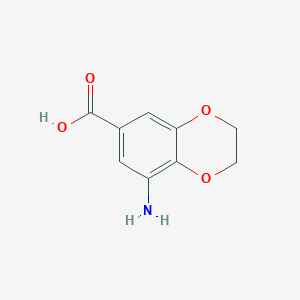
![4-[3-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13172869.png)
